molecular formula C17H23N7 B2655276 4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2415564-73-5

4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B2655276
CAS No.: 2415564-73-5
M. Wt: 325.42
InChI Key: VORBNUBXHSTZNH-UHFFFAOYSA-N
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Description

4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes with guanidine derivatives under acidic or basic conditions.

    Substitution reactions: The introduction of the piperazine and pyrrolidine groups is usually carried out through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

    Methylation: The methyl group is introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to enhance yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancers.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. This compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(morpholin-1-yl)pyrimidine
  • 4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(piperidin-1-yl)pyrimidine

Uniqueness

Compared to similar compounds, 4-[4-(4-Methylpyrimidin-2-yl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine exhibits unique properties due to the presence of the pyrrolidine group, which may enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for further research and potential therapeutic development.

Properties

IUPAC Name

4-methyl-2-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7/c1-14-4-5-18-17(21-14)24-10-8-23(9-11-24)16-12-15(19-13-20-16)22-6-2-3-7-22/h4-5,12-13H,2-3,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORBNUBXHSTZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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